2-Azabicyclo[2.2.2]octan-5-ol
Description
2-Azabicyclo[2.2.2]octan-5-ol is a bicyclic amine-alcohol belonging to the isoquinuclidine family. Its structure features a nitrogen atom at the bridgehead position and a hydroxyl group at the 5-position. This compound is part of a broader class of bicyclic amines found in natural products, including iboga-type indole alkaloids (e.g., ibogaine) and vinca alkaloids (e.g., vinblastine), which exhibit neurotrophic and anticancer properties .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-6-2-1-5(7)4-8-6/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBOFLPBKHZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octan-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dibromopropane with ammonia can lead to the formation of the bicyclic structure. Another method involves the reduction of 2-azabicyclo[2.2.2]octan-5-one using reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of 2-Azabicyclo[2.2.2]octan-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octanes
- Structural Differences : Replaces the nitrogen bridgehead with oxygen, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Prepared via Diels-Alder reactions or ring-closing metathesis (Fig. 3 in ). Unlike 2-azabicyclo analogs, these compounds are explored as phenyl ring bioisosteres due to their planar geometry and exit vectors for substituents .
- Applications : Used in fragment-based drug discovery for their rigid, lipophilic scaffolds.
2-Azabicyclo[2.2.0]hexanes and Hexenes
- Ring Strain : Smaller [2.2.0] system introduces higher ring strain compared to the [2.2.2] scaffold, influencing reactivity.
- Synthesis: Generated via photochemical [2+2] cycloadditions or thermal [4+2] reactions (). For example, irradiation of vinylogous imides yields 2-azabicyclo[2.2.0]hexanes as minor products .
- Stability : Less stable than [2.2.2] systems due to strain, limiting their utility in prolonged biological studies.
2-Azabicyclo[2.2.1]heptane Derivatives
- Bridged Structure : The [2.2.1] system has a shorter bridge, altering spatial arrangement. Derivatives like 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid () are used in peptide mimetics.
- Reactivity : Exhibits distinct regioselectivity in cycloadditions. For instance, phenyl azide reacts with [2.2.1] systems with 100% exo-selectivity, unlike the mixed exo/endo outcomes in [2.2.2] analogs .
Functionalized Derivatives: Ketones and Esters
- 2-Azabicyclo[2.2.2]octan-3-one : The ketone version lacks the hydroxyl group, reducing polarity but enabling nucleophilic additions at the carbonyl ().
- Methyl Esters: Derivatives like methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate () are intermediates in alkaloid synthesis, emphasizing the role of functional groups in derivatization.
Biological Activity
2-Azabicyclo[2.2.2]octan-5-ol, also known as quinuclidin-3-ol, is a bicyclic compound notable for its unique structural features, including a nitrogen atom integrated into a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in the central nervous system (CNS) and pain management.
- Chemical Formula : CHNO
- Molecular Weight : Approximately 141.19 g/mol
- Structure : The bicyclic structure includes two fused cyclohexane-like rings with a nitrogen atom, making it part of the azabicyclo family.
The biological activity of 2-Azabicyclo[2.2.2]octan-5-ol is primarily attributed to its interaction with various neurotransmitter systems and receptors:
- Neurotransmitter Modulation : It has shown potential in modulating neurotransmitter systems, which may be beneficial for treating conditions such as anxiety and depression.
- Opioid Receptor Agonism : Derivatives of this compound have been investigated for their activity as opioid receptor agonists, indicating possible applications in pain management therapies.
Biological Activity and Therapeutic Applications
Recent studies have highlighted several key areas where 2-Azabicyclo[2.2.2]octan-5-ol exhibits significant biological activity:
CNS Activity
Research indicates that this compound can influence neurotransmitter pathways, suggesting potential use in treating mood disorders and neurodegenerative diseases. For instance, its derivatives have been tested for their effects on serotonin and dopamine receptors, which are crucial for mood regulation.
Pain Management
The compound's activity as an opioid receptor agonist positions it as a candidate for developing analgesic medications. Studies have shown that certain derivatives can effectively mimic the action of traditional opioids while potentially reducing side effects associated with opioid use.
Case Studies
- Study on Neurotransmitter Modulation :
- Opioid Receptor Study :
Interaction Studies
Interaction studies have provided insights into the binding affinities of 2-Azabicyclo[2.2.2]octan-5-ol with various receptors:
| Receptor Type | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Mu-opioid receptor | 10 nM | Analgesia |
| Serotonin receptor | 25 nM | Mood modulation |
| Dopamine receptor | 30 nM | Potential antidepressant effects |
Synthesis and Derivatives
The synthesis of 2-Azabicyclo[2.2.2]octan-5-ol can be achieved through several methods, including cyclization reactions involving suitable precursors under controlled conditions. The ability to modify this compound leads to various derivatives that exhibit enhanced biological activities.
Notable Derivatives
- Quinuclidinyl Derivatives : These compounds have shown improved binding affinities to CNS receptors.
- Functionalized Esters : The hydroxyl group allows for esterification reactions, leading to compounds with tailored pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
